1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position and methyl groups at the 3 and 5 positions on the phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-3-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors in the body. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
This compound-4-carboxylic acid: Contains a carboxylic acid group, which can alter its solubility and interaction with biological targets.
This compound-5-amine: Contains an amine group, which can influence its pharmacokinetic properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Biological Activity
1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound notable for its diverse biological activities. Its unique structure, characterized by a pyrazole core with bromine and methyl substituents, suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative of this compound demonstrated an IC50 value lower than that of standard drugs like doxorubicin against A-431 cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as XDR Salmonella Typhi.
- Research Findings : In vitro studies revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR S. Typhi, showcasing its potential as a therapeutic agent against drug-resistant infections .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating key metabolic pathways involved in cancer progression and bacterial survival.
- Receptor Interaction : The bromine atom and methyl groups influence the binding affinity to various receptors, enhancing its therapeutic efficacy .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with related pyrazole compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-3-methylpyrazole | Lacks hydroxymethyl group | Antibacterial properties |
3-Methyl-1H-pyrazole | Simpler structure | Varies significantly in biological activity |
1-(4-Chlorophenyl)-3,5-dimethylpyrazole | Chlorine instead of bromine | Different reactivity profiles |
This table illustrates how structural variations impact biological efficacy.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:
- Anticancer Therapies : Development of novel anticancer drugs targeting specific pathways.
- Antimicrobial Agents : Formulation of new antibiotics to combat resistant bacterial strains.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(4-5-12(8)13)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHSYEPECSEEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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